molecular formula C14H10F3NO3 B1610346 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 694479-56-6

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1610346
CAS No.: 694479-56-6
M. Wt: 297.23 g/mol
InChI Key: HGSDSOKEXHWXMU-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10F3NO3 and its molecular weight is 297.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-8-5-6-11(13(20)21)12(19)18(8)10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSDSOKEXHWXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470859
Record name 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694479-56-6
Record name 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6â??Methylâ??2â??oxoâ??1â??[3â??(trifluoromethyl)phenyl]â??1,2â??dihydropyridineâ??3â??carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate (19.2 g, 70 mmol) and sodium methoxide (7.6 g, 140 mmol) in EtOH (250 ml) was added 4-methoxybut-3-en-2-one (90%) (7.72 g, 77 mmol). After the addition, the reaction mixture was refluxed for 2 h and then cooled. Water (50 ml) and 2M NaOH were added and the mixture was stirred at room temperature overnight. The organic solvents were removed and the reaction mixture was extracted (washed) with EtOAc. The water phases were acidified with hydrochloric acid to pH 3-4, an orange coloured precipitate appeared and was filtered off, washed with water and dried. Recrystallisation twice from heptane/EtOAc (4:1) afforded the title compound (12 g, 58%) as a white powder.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate (62.0 kg, 1 mol eq, limiting reagent) was charged followed by ethanol (310 L, 5 rel vol, 5.3 rel vol). 4,4-dimethoxybutan-2-one (37.6 kg, 1.2 mol eq) was charged followed by an ethanol line rinse (18.6 L, 0.3 rel vol) and the temperature adjusted to 50° C. Sodium methoxide (30% w/w in methanol) (141.0 kg, 3.3 mol eq) charged maintaining the temperature below 55° C. An ethanol line rinse (31.0 L, 0.5 rel vol) was applied. The reaction was stirred until complete as judged by HPLC. Water (105.4 L, 1.7 rel vol) and 29% aqueous sodium hydroxide solution (17.2 kg, 0.52 mol eq) were charged. The reaction was stirred for 60 minutes. Hydrochloric acid (30% w/w) was charged until pH 2 achieved and was then cooled. The product was isolated by filtration, washed five times with water (5×124 L, 5×2 rel vol) and dried under vacuum to constant weight yielding the title compound (50.9 kg, 171.4 mol, 73.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.6 kg
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
141 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
105.4 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
310 L
Type
solvent
Reaction Step Seven
Yield
73.5%

Synthesis routes and methods III

Procedure details

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate (39.5 kg, 1 mol eq, limiting reagent) was dissolved in ethanol (197.5 L, 5.0 rel vol). Sodium methoxide solution in methanol (74.6 kg, 25% w/w, 2.3 mol eq) was charged followed by an ethanol line wash (11.9 L, 0.3 rel vol). trans-4-Methoxy-3-buten-2-one (19.2 kg, 1.2 mol eq) in ethanol (26.5 L, 0.67 rel vol) was charged. The reaction was heated to 65° C. and stirred at this temperature until the reaction was deemed complete as judged by HPLC analysis. Water (67.2 L, 1.7 rel vol) and 2 M aqueous sodium hydroxide (29.6 L, 0.75 rel vol) were then added and the reaction mixture was stirred for 1 hour. To the solution was added 8 M aqueous hydrochloric acid (237.0 L, 6 rel vol) and the mixture stirred for a further 1 hour. The solution was cooled, stirred and isolated by filtration. The solid was washed with water (79.2 L, 2 rel vol) and iso-hexane (59.2 L, 1.5 rel vol) and dried to constant weight to yield the title compound (28.6 kg, 96.2 mol, 63% (uncorrected for assay)); 1H NMR (CDCl3): δ 2.14 (s, 3H); 6.57 (d, 1H, J=7.4 Hz); 7.46 (d, 1H, J=8.2 Hz); 7.52 (s, 1H); 7.77 (t, 1H, J=7.8 Hz); 7.85 (d, 1H, J=7.9 Hz); 8.53 (d, 1H, J 7.4 Hz); 13.66 (s, 1H) ppm; LCMS: m/z 298.3 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.6 L
Type
reactant
Reaction Step Two
Name
Quantity
67.2 L
Type
solvent
Reaction Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.6 kg
Type
reactant
Reaction Step Three
Quantity
19.2 kg
Type
reactant
Reaction Step Four
Quantity
26.5 L
Type
solvent
Reaction Step Four
Quantity
237 L
Type
reactant
Reaction Step Five
Quantity
197.5 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

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